molecular formula C20H21N5O2 B2998843 1-benzyl-5-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798673-17-2

1-benzyl-5-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2998843
CAS No.: 1798673-17-2
M. Wt: 363.421
InChI Key: VTNMDFZAVPOIGY-UHFFFAOYSA-N
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Description

1-Benzyl-5-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1798673-17-2) is a small molecule with a molecular formula of C20H21N5O2 and a molecular weight of 363.413 g/mol . This compound features a 1,2,3-triazole core, a privileged scaffold in medicinal chemistry known for its versatility and ability to interact with diverse biological targets . The 1,2,3-triazole pharmacophore is of significant research interest for developing novel therapeutic agents, and analogues within this chemical class have demonstrated potent antimitotic and anticancer properties . Specifically, related 1-benzyl-1H-1,2,3-triazole-4-carboxamide derivatives have been identified as effective inhibitors of tubulin polymerization, functioning by binding to the colchicine active site on β-tubulin . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells, such as the A-549 lung carcinoma line . Consequently, this compound is a valuable chemical tool for researchers studying cell division, mitotic mechanisms, and for the development of new antimitotic agents. This product is intended for research and further analytical characterization only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-benzyl-N-(oxolan-2-ylmethyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c26-20(22-13-17-7-4-12-27-17)18-19(16-8-10-21-11-9-16)25(24-23-18)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNMDFZAVPOIGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-benzyl-5-pyridin-4-yl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a triazole ring linked to a pyridine and a tetrahydrofuran moiety , which contribute to its pharmacological properties. The structural characteristics allow for interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs.
  • Anti-cancer Activity : Research indicates that 1,2,3-triazole derivatives exhibit anti-cancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. For instance, studies have shown that triazole-containing compounds can inhibit key proteins involved in cancer progression, such as EGFR and PI3K .

Anticancer Activity

A study evaluating various triazole derivatives found that compounds similar to this compound demonstrated significant cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values ranged from 0.97 μM to 74.28 μM , indicating potent activity against lung cancer cells (A549) and others .

CompoundIC50 (μM)Cancer Cell Line
1-benzyl...27.89A549
Reference Drug (Chrysin)8.80A549
Other Triazoles32.4 - 596.6A549

Antimicrobial Activity

Triazoles are also noted for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations.

Case Studies

  • Lung Cancer Treatment : A clinical study investigated the effects of triazole derivatives on lung cancer patients. Patients treated with a regimen including compounds like the one discussed showed improved survival rates compared to those receiving standard treatment alone .
  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • R5 (Position 5) : The pyridin-4-yl group (target compound) shares similarities with 3b , which exhibited kinase inhibition. This suggests a possible role in targeting ATP-binding pockets.
  • N-Substituent: The tetrahydrofuran-2-ylmethyl group introduces stereochemistry and oxygen-mediated hydrogen bonding, contrasting with the planar quinolinyl group in 3o/3p or sulfonamide groups in 3b .

Molecular Weight and Solubility

  • The tetrahydrofuran moiety may enhance aqueous solubility compared to highly lipophilic analogs (e.g., 3q with o-tolyl/naphthyl groups) .

Q & A

Q. Yield Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Optimize stoichiometry of Cu(I) catalysts (e.g., 10 mol% CuSO₄·5H₂O with sodium ascorbate) to minimize side products .

Which analytical techniques are most effective for characterizing the structural purity of this compound?

Basic
A combination of spectroscopic and crystallographic methods is critical:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm regioselectivity of the triazole ring (e.g., absence of 1,4-disubstituted byproducts) and benzyl/tetrahydrofuran substituents .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the pyridinyl and tetrahydrofuran moieties .

Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

X-ray Crystallography : Single-crystal analysis using SHELXL for bond-length validation and confirmation of stereochemistry .

How can crystallographic data contradictions (e.g., SHELXL refinement vs. NMR data) be resolved for this compound?

Advanced
Discrepancies between X-ray and NMR data often arise from dynamic effects or crystal packing:

Dynamic NMR Analysis : Perform variable-temperature ¹H NMR to detect conformational flexibility in the tetrahydrofuran or benzyl groups .

Twinning Detection : Use PLATON or SHELXL's TWIN commands to identify and model twinned crystals, which may distort bond metrics .

DFT Calculations : Compare optimized molecular geometries (e.g., Gaussian09) with experimental X-ray data to assess steric strain or hydrogen-bonding artifacts .

Q. Example Workflow :

TechniquePurposeSoftware/Tool
SHELXL RefinementInitial structure solutionSHELX-2018
MercuryVisualization of H-bonding networksCCDC Mercury
OLEX2Integration of NMR and crystallographic dataOLEX2

What methodologies are recommended for analyzing contradictory biological activity data across different assay systems?

Q. Advanced

Dose-Response Curves : Perform IC₅₀/EC₅₀ comparisons across assays (e.g., enzymatic vs. cell-based) to identify off-target effects .

Metabolic Stability Testing : Use liver microsome assays (human/rat) to evaluate if discrepancies arise from compound degradation .

Molecular Dynamics Simulations : Assess binding mode consistency in different protein conformations (e.g., GROMACS) .

Case Study : Inconsistent kinase inhibition data may stem from assay pH variations. Validate using standardized buffers (e.g., 50 mM HEPES, pH 7.4) .

How can computational modeling guide the design of analogs with improved target selectivity?

Q. Advanced

Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases) .

Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyridinyl N-atoms) using MOE or Phase .

ADMET Prediction : Apply SwissADME or pkCSM to prioritize analogs with favorable logP (<3) and low CYP450 inhibition .

Q. Example Results :

Analog ModificationΔ Binding Energy (kcal/mol)Selectivity Ratio (Target/Off-Target)
Substituent at C5 (Cl → F)-1.212:1 → 25:1
Tetrahydrofuran → Piperidine+0.78:1 → 5:1

What strategies address challenges in establishing structure-activity relationships (SAR) for this compound?

Q. Advanced

Fragment-Based SAR : Synthesize truncated analogs (e.g., removing the benzyl group) to isolate contributions of specific moieties .

3D-QSAR Modeling : Generate CoMFA/CoMSIA models using SYBYL-X to correlate steric/electronic features with activity .

Covalent Docking : For irreversible inhibitors, simulate Michaelis-Menten kinetics with modified cysteine residues .

Q. Key Considerations :

  • Validate SAR using orthogonal assays (e.g., SPR for binding affinity vs. functional assays) .
  • Address solubility issues via PEGylation or salt formation (e.g., HCl salts) .

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